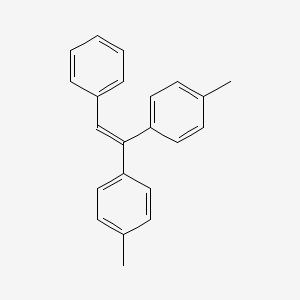
5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione, also known as phenobarbital, is a barbiturate derivative. It is widely recognized for its use as an anticonvulsant and sedative. Phenobarbital has been a cornerstone in the treatment of epilepsy and other seizure disorders for many decades .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenobarbital can be synthesized through a multi-step process starting from benzyl chloride. The synthetic route involves the following steps :
Benzyl chloride reacts with cyanide ion: to form benzyl cyanide.
Hydrolysis of benzyl cyanide: yields phenylacetic acid.
Esterification of phenylacetic acid with ethanol: produces ethyl phenyl acetate.
Reaction of ethyl phenyl acetate with diethyloxalate: in the presence of absolute ethanol and sodium metal forms diethyl phenyl oxalato acetate.
Distillation of diethyl phenyl oxalato acetate: at 180°C results in phenyl malonic ester.
Treatment of phenyl malonic ester with ethyl bromide and sodium ethoxide: gives ethyl phenyl malonic ester.
Condensation of ethyl phenyl malonic ester with urea: yields phenobarbital.
Industrial Production Methods
Industrial production of phenobarbital follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Phenobarbital undergoes various chemical reactions, including:
Oxidation: Phenobarbital can be oxidized to form hydroxyphenobarbital.
Reduction: Reduction reactions can convert phenobarbital to its corresponding alcohol derivatives.
Substitution: Phenobarbital can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxyphenobarbital.
Reduction: Alcohol derivatives of phenobarbital.
Substitution: Various substituted phenobarbital derivatives depending on the nucleophile used
Scientific Research Applications
Phenobarbital has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying barbiturates.
Biology: Employed in research on neurotransmitter systems and their modulation.
Medicine: Extensively studied for its anticonvulsant properties and its role in managing epilepsy.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control processes
Mechanism of Action
Phenobarbital exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to an allosteric site on the GABA_A receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Primidone: Another barbiturate derivative used as an anticonvulsant.
Pentobarbital: A barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a sedative and anesthetic.
Uniqueness
Phenobarbital is unique due to its long duration of action and its ability to induce enzymes in the cytochrome P450 system, which affects the metabolism of other drugs. This property makes it particularly useful in managing chronic conditions like epilepsy .
Properties
CAS No. |
57353-53-4 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O4/c1-2-12(18-8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
ILYXBEBFVPWKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)
![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
